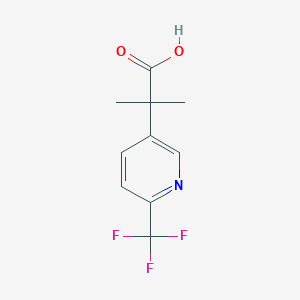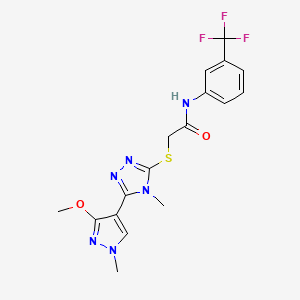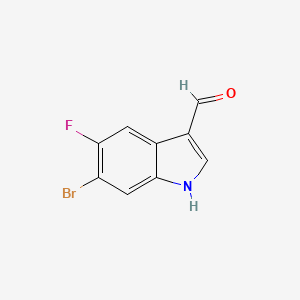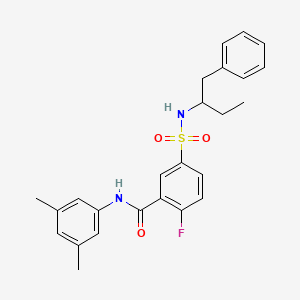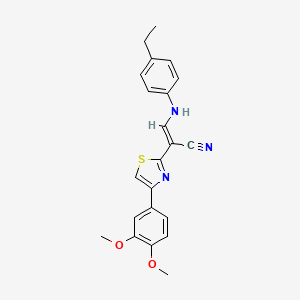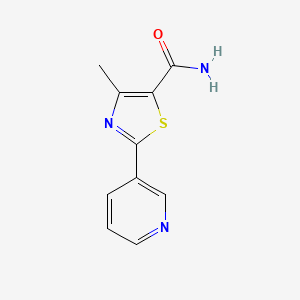
6-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound that belongs to the quinazolinone family. It has been studied extensively for its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Anticancer Properties
The quinazolinone scaffold in this compound has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, including inhibition of cell proliferation, induction of apoptosis, and interference with cell cycle progression. Further studies are needed to elucidate its precise mechanisms and optimize its efficacy .
Anti-inflammatory Activity
The presence of a morpholine moiety suggests possible anti-inflammatory properties. Inflammation plays a crucial role in various diseases, including autoimmune disorders and neurodegenerative conditions. Investigating the impact of this compound on inflammatory pathways could yield valuable insights for drug development .
Neuroprotective Effects
Given the central nervous system’s vulnerability to oxidative stress and neurodegeneration, compounds with neuroprotective potential are highly sought after. The sulfanylidene group in this quinazolinone derivative may confer neuroprotective effects. Researchers have explored its ability to mitigate oxidative damage, enhance neuronal survival, and potentially combat neurodegenerative diseases .
Antimicrobial Activity
Quinazolinones have exhibited antimicrobial properties, and this chlorinated derivative could follow suit. Investigations into its antibacterial, antifungal, and antiviral activities are warranted. Understanding its mode of action and potential synergy with existing antimicrobial agents could lead to novel therapeutic strategies .
Gut Microbiome Modulation
Emerging research highlights the gut-brain axis’s significance in health and disease. The gut microbiome’s communication with the brain has implications for conditions like Alzheimer’s disease. Maintaining a healthy gut microbiome, possibly through probiotics, could be a promising avenue for Alzheimer’s treatment .
Chemical Biology and Target Identification
Researchers can use this compound as a chemical probe to identify its protein targets within cells. By employing techniques like affinity chromatography and mass spectrometry, scientists can uncover its binding partners, shedding light on cellular pathways and potential therapeutic targets .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one' involves the reaction of 6-chloro-3-(prop-2-en-1-ylsulfanyl)-2H-quinazolin-4-one with 3-morpholin-4-ylpropan-1-amine in the presence of a suitable catalyst.", "Starting Materials": [ "6-chloro-3-(prop-2-en-1-ylsulfanyl)-2H-quinazolin-4-one", "3-morpholin-4-ylpropan-1-amine" ], "Reaction": [ "To a stirred solution of 6-chloro-3-(prop-2-en-1-ylsulfanyl)-2H-quinazolin-4-one in a suitable solvent, add 3-morpholin-4-ylpropan-1-amine and a suitable catalyst.", "Heat the reaction mixture to a suitable temperature and stir for a suitable time.", "Cool the reaction mixture and filter the solid obtained.", "Wash the solid with a suitable solvent and dry to obtain the desired product." ] } | |
CAS RN |
422527-24-0 |
Molecular Formula |
C15H18ClN3O2S |
Molecular Weight |
339.84 |
IUPAC Name |
6-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H18ClN3O2S/c16-11-2-3-13-12(10-11)14(20)19(15(22)17-13)5-1-4-18-6-8-21-9-7-18/h2-3,10H,1,4-9H2,(H,17,22) |
InChI Key |
JAYBNRRVPGYVNR-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




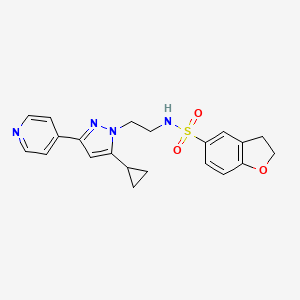
![1-[(Pyridin-3-yl)methyl]-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine](/img/structure/B2658698.png)

![Ethyl 4-((4-((4-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2658702.png)
